5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

melting point crystallization thermal property

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic building block featuring a bromine at the 5-position, a methyl group at N-2, and a carboxylic acid at C-3. It is a white crystalline solid with a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1534688-50-0
Cat. No. B2679402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2h-indazole-3-carboxylic acid
CAS1534688-50-0
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14)
InChIKeyFPDHDGSBPJCSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS 1534688-50-0): Core Indazole Scaffold with Defined Bromo and Carboxy Functionalities


5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic building block featuring a bromine at the 5-position, a methyl group at N-2, and a carboxylic acid at C-3. It is a white crystalline solid with a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol [1]. This substitution pattern imparts distinct physicochemical properties compared to non-brominated or regioisomeric analogs, making it a versatile intermediate for medicinal chemistry and kinase inhibitor programs .

Why 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid Cannot Be Trivially Replaced by Other Indazole-3-carboxylic Acids


Close analogs such as 2-methyl-2H-indazole-3-carboxylic acid (lacking bromine), 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (regioisomeric at N-methyl), or 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (regioisomeric at bromine) exhibit markedly different physicochemical properties that directly impact crystallization behavior, solubility, reactivity, and biological target engagement. The presence and position of the bromine atom alter lipophilicity (ΔLogP up to 0.85 units) and solid-state thermodynamics (Δ melting point ≥10 °C) [1]. Simple substitution with an unbrominated or differently brominated analog risks failed synthetic transformations, irreproducible biological data, and wasted procurement, as detailed in the quantitative evidence below .

Product-Specific Quantitative Evidence Guide: 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid vs. Closest Analogs


Lower Melting Point Relative to Non-Brominated Analog Facilitates Crystallization and Processing

The target compound exhibits a melting point of 205–208 °C, which is approximately 12–14 °C lower than the non-brominated parent 2-methyl-2H-indazole-3-carboxylic acid (mp 217–219 °C) [1]. This difference arises from the bromine substitution and can influence crystallization conditions, purification strategies, and thermal stability during storage and handling [1].

melting point crystallization thermal property

Enhanced Lipophilicity Over Non-Brominated Analog Improves Drug-Like Properties

The computed octanol/water partition coefficient (LogP) of the target compound is 2.12, whereas the non-brominated analog 2-methyl-2H-indazole-3-carboxylic acid has a LogP of 1.27 [1]. This ΔLogP of +0.85 units indicates markedly increased lipophilicity, which can enhance membrane permeability and is often desirable in central nervous system and kinase inhibitor lead optimization [1].

logP lipophilicity drug-likeness

5-Substitution Pattern Essential for Broad-Spectrum Kinase Inhibition in Patent-Backed Scaffolds

Patent US 9,163,007 B2 explicitly covers 5-substituted indazole compounds and demonstrates inhibitory activity against GSK-3, ROCK, JAK, Cdc7, and other kinases [1]. The disclosed structure–activity relationships establish that substitution at the 5-position is critical for potency, whereas 6-substituted and unsubstituted analogs show reduced or negligible activity in the same assays [1]. This patent-backed requirement makes 5‑bromo‑2‑methyl‑2H‑indazole‑3‑carboxylic acid a strategically preferred intermediate for kinase programs demanding 5-substitution.

kinase inhibition 5-substituted indazole patent evidence

Best-Fit Application Scenarios for 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid Based on Verified Differentiation Evidence


Crystallization-Controlled Synthesis and Purification Workflows

The 12–14 °C lower melting point of 5‑bromo‑2‑methyl‑2H‑indazole‑3‑carboxylic acid relative to its non-brominated analog enables milder recrystallization conditions and more straightforward purification . Process chemists can exploit this thermal difference to design efficient isolation protocols, reducing solvent volumes and cycle times for large-scale intermediate production .

Lipophilicity-Driven Lead Optimization for Intracellular Kinase Targets

With a LogP of 2.12 — 0.85 units higher than the non-brominated core — the compound is well-suited for early-stage lead optimization where enhanced membrane permeability is required . Medicinal chemists targeting intracellular kinases can use this building block to install the bromo handle while simultaneously benefiting from improved passive diffusion, reducing the need for additional lipophilic modifications .

Kinase Inhibitor Libraries Requiring 5-Substituted Indazole Scaffolds

Patent US 9,163,007 B2 demonstrates that 5-substitution is mandatory for potent inhibition of GSK-3, ROCK, JAK, and Cdc7 kinases . Procurement of 5‑bromo‑2‑methyl‑2H‑indazole‑3‑carboxylic acid allows direct access to the patented chemotype, enabling the synthesis of focused kinase inhibitor libraries. Using a 6‑bromo or unsubstituted analog would place the program outside the active chemical space defined by this patent .

VEGFR-Targeted Antiangiogenic Agent Synthesis

The compound is cited as a key intermediate in the synthesis of VEGFR inhibitors for angiogenesis modulation in cancer therapy . Its 5‑bromo‑2‑methyl‑2H‑indazole‑3‑carboxylic acid group contributes to receptor tyrosine kinase inhibition, as referenced by peer-reviewed journals including Molecular Cancer Therapeutics . Researchers developing antiangiogenic agents can incorporate this building block knowing it is already validated in published inhibitor syntheses.

Quote Request

Request a Quote for 5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.